![molecular formula C6H3FN2O6S B13489464 2,4-Dinitrobenzenesulfonyl fluoride CAS No. 35426-71-2](/img/structure/B13489464.png)
2,4-Dinitrobenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O6S. It is known for its reactivity and is commonly used in various chemical reactions and applications, particularly in the field of fluorescent probes for biothiols .
Vorbereitungsmethoden
The synthesis of 2,4-Dinitrobenzenesulfonyl fluoride typically involves the reaction of 2,4-dinitrobenzenesulfonyl chloride with a fluoride source. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2,4-Dinitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and thiols, leading to the formation of sulfonamide and sulfonate derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly involving the sulfonyl group.
Common reagents used in these reactions include bases like triethylamine, reducing agents like hydrogen gas, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,4-Dinitrobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The compound’s sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the design of fluorescent probes, where the removal of the sulfonyl fluoride group by biothiols leads to a measurable change in fluorescence . The molecular targets and pathways involved are primarily related to the detection and quantification of biothiols in biological systems .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzenesulfonyl fluoride can be compared with other similar compounds, such as:
2,4-Dinitrobenzenesulfonyl chloride: This compound is similar in structure but contains a chloride group instead of a fluoride group.
2,4-Dinitrobenzenesulfonate-functionalized carbon dots: These are used as fluorescent probes for biothiols, similar to this compound, but involve functionalization of carbon dots.
2,4-Dinitrobenzenesulfonyl fluoresceins: These compounds are used as fluorescent alternatives in thiol-quantification enzyme assays.
The uniqueness of this compound lies in its high reactivity and selectivity, particularly in the design of fluorescent probes for biothiols, making it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
35426-71-2 |
---|---|
Molekularformel |
C6H3FN2O6S |
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
2,4-dinitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
InChI-Schlüssel |
AUPURNORNBGWKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.